molecular formula C10H13N3O2 B8473361 6-(2-Hydroxypropan-2-yl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

6-(2-Hydroxypropan-2-yl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No. B8473361
M. Wt: 207.23 g/mol
InChI Key: YANYBIWYQVVFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173031B2

Procedure details

A one liter, 3-neck, round bottom flask as equipped with mechanical stirrer and a cooling bath of ice/acetone. To this was charged 20 g of 6-(1-hydroxy-1-methyl-ethyl)-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one, 235 mL of THF and 47 mL 50% aqueous hydrogen peroxide. An exotherm from −7° C. to 7.3° C. was observed and the mixture became a solution. To this was added a pre-cooled solution of 28.5 mL water and 63 mL methanesulfonic acid over 40 min, keeping the temperature between −5° C. and −0.7° C. The solution was stirred at −2° C. for 95 min until HPLC indicated reaction was complete; reaction mixture was quenched, while keeping it at −2° C., by adding it portion wise to a cooled solution of 28.5 mL water, 89 g NaHSO3 and 128 mL 28% aqueous ammonium hydroxide over 40 min, at 15° C. to 25° C. The mixture was stirred at room temperature for 20 min; pH was 6.80 and a peroxide test was negative. The layers were separated and the aqueous layer was extracted with 100 mL THF. The two organic layers were combined and concentrated, removing 280 mL solvent. To the thick slurry was added 250 mL water and the concentration continued until 88 mL of solvent was removed. The slurry was filtered and the cake was washed with 25 mL water twice and then 25 mL acetonitrile. It was dried by suction on the filter to constant weight to yield 12.51 g of 6-hydroxy-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one, 75.9% yield, 96.5% purity.
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
235 mL
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
reactant
Reaction Step Three
Name
Quantity
28.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC([C:5]1[C:6]([CH3:15])=[C:7]2[N:12]([CH:13]=1)[N:11]=[CH:10][NH:9][C:8]2=[O:14])(C)C.C1C[O:19]CC1.OO.CS(O)(=O)=O>O>[OH:19][C:5]1[C:6]([CH3:15])=[C:7]2[N:12]([CH:13]=1)[N:11]=[CH:10][NH:9][C:8]2=[O:14]

Inputs

Step One
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
OC(C)(C)C=1C(=C2C(NC=NN2C1)=O)C
Name
Quantity
235 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
47 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
63 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
28.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −2° C. for 95 min until HPLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from −7° C. to 7.3° C.
CUSTOM
Type
CUSTOM
Details
the temperature between −5° C. and −0.7° C
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched
CUSTOM
Type
CUSTOM
Details
at −2° C.
ADDITION
Type
ADDITION
Details
by adding it portion wise to a cooled solution of 28.5 mL water, 89 g NaHSO3 and 128 mL 28% aqueous ammonium hydroxide over 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
at 15° C. to 25° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 100 mL THF
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
removing 280 mL solvent
ADDITION
Type
ADDITION
Details
To the thick slurry was added 250 mL water
CONCENTRATION
Type
CONCENTRATION
Details
the concentration
CUSTOM
Type
CUSTOM
Details
was removed
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the cake was washed with 25 mL water twice
CUSTOM
Type
CUSTOM
Details
It was dried by suction on the
FILTRATION
Type
FILTRATION
Details
filter to constant weight

Outcomes

Product
Details
Reaction Time
95 min
Name
Type
product
Smiles
OC=1C(=C2C(NC=NN2C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.51 g
YIELD: PERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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